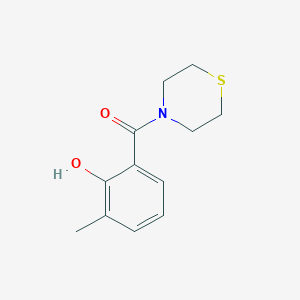

2-Methyl-6-(thiomorpholine-4-carbonyl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

(2-hydroxy-3-methylphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-9-3-2-4-10(11(9)14)12(15)13-5-7-16-8-6-13/h2-4,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFVOZVVLXTHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N2CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Structural Elucidation of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic and logical workflow. The causality behind each experimental choice is explained, ensuring a self-validating and robust analytical process.

Introduction: The Significance of Structural Certainty

In the realm of medicinal chemistry and drug development, the precise structural characterization of a molecule is paramount. 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol, a compound featuring a phenol, a tertiary amide, and a thiomorpholine moiety, presents a unique combination of functional groups that necessitates a multi-faceted analytical approach. Its potential biological activity is intrinsically linked to its three-dimensional structure and the electronic environment of its constituent atoms. Therefore, an unambiguous structural assignment is the bedrock upon which all further biological and toxicological studies are built. This guide will detail the logical sequence of analytical techniques required to achieve this certainty.

Proposed Structure and Numbering Scheme

For clarity throughout this guide, the following structure and atomic numbering scheme for 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol will be used:

The Elucidation Workflow: A Symphony of Spectroscopies

The structural confirmation of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol is best achieved through the synergistic application of several key analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. The logical flow of this process is designed to build a complete structural picture, with each technique providing a unique and complementary piece of the puzzle.

Caption: A logical workflow for the structural elucidation of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol.

Part 1: Foundational Analysis - What Are We Working With?

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the molecule.

Experimental Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

-

Acquire the spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.

Expected Data and Interpretation: For 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol (C13H17NO2S), the expected monoisotopic mass is 251.0980.

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]+ at m/z 252.1053.

-

Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]- at m/z 250.0908.

The high-resolution mass measurement allows for the confirmation of the elemental formula, a critical first step in the elucidation process. Fragmentation patterns can also provide initial structural clues. For instance, cleavage of the amide bond could lead to fragments corresponding to the 2-methylphenol and thiomorpholine-4-carbonyl moieties. Common fragmentation of carbonyl compounds includes alpha and beta cleavage.[1]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm-1.

Expected Data and Interpretation: The IR spectrum will confirm the presence of the phenolic, methyl, and carbonyl groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3500 - 3200 | O-H stretch (phenol) | Broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to weak |

| 2950 - 2850 | C-H stretch (aliphatic - CH₃, CH₂) | Medium to strong |

| 1650 - 1630 | C=O stretch (tertiary amide) | Strong |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium, multiple |

| 1300 - 1000 | C-O stretch (phenol), C-N stretch (amide) | Medium to strong |

The presence of a strong absorption in the 1650-1630 cm⁻¹ range is characteristic of a tertiary amide carbonyl group.[2][3][4][5] The broad O-H stretch confirms the phenolic hydroxyl group.[6][7]

Part 2: The Core of the Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals.

Experimental Protocol (General):

-

Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (number of neighboring protons).

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.0 - 10.0 | Singlet | 1H | OH | The phenolic proton is acidic and its chemical shift can be variable; it typically appears as a broad singlet.[8] |

| ~ 7.2 - 7.4 | Multiplet | 3H | Ar-H | The aromatic protons of the 1,2,3-trisubstituted benzene ring will show complex splitting patterns. |

| ~ 3.8 - 4.0 | Multiplet | 4H | H-3', H-5' | Protons adjacent to the nitrogen in the thiomorpholine ring. |

| ~ 2.7 - 2.9 | Multiplet | 4H | H-2', H-6' | Protons adjacent to the sulfur in the thiomorpholine ring. |

| ~ 2.2 | Singlet | 3H | CH₃ | The methyl group protons on the aromatic ring. |

¹³C NMR and DEPT Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments distinguish between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR and DEPT Data (in CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~ 168 - 172 | No signal | C=O | The carbonyl carbon of the tertiary amide. |

| ~ 155 - 160 | No signal | C1 | The aromatic carbon bearing the hydroxyl group (ipso-carbon) is deshielded by the oxygen atom.[9][10] |

| ~ 130 - 140 | CH | C3, C5 | Aromatic CH carbons. |

| ~ 120 - 130 | No signal | C2, C6 | Quaternary aromatic carbons. The chemical shifts are influenced by the substituents.[11] |

| ~ 115 - 125 | CH | C4 | Aromatic CH carbon. |

| ~ 45 - 55 | CH₂ | C3', C5' | Aliphatic carbons adjacent to the nitrogen in the thiomorpholine ring.[6][12] |

| ~ 25 - 30 | CH₂ | C2', H-6' | Aliphatic carbons adjacent to the sulfur in the thiomorpholine ring.[6][12] |

| ~ 15 - 20 | CH₃ | CH₃ | The methyl carbon attached to the aromatic ring. |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule.

2.3.1 COSY (Correlation Spectroscopy): The COSY spectrum shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). This allows for the identification of spin systems.

-

Expected Correlations:

-

Correlations between the aromatic protons (H3, H4, and H5).

-

Correlations between the thiomorpholine protons (H2' with H3' and H5' with H6').

-

2.3.2 HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows direct one-bond correlations between protons and the carbons they are attached to.[1][13][14][15][16]

-

Expected Correlations:

-

Aromatic protons to their corresponding aromatic carbons.

-

Thiomorpholine protons to their corresponding aliphatic carbons.

-

Methyl protons to the methyl carbon.

-

Sources

- 1. fiveable.me [fiveable.me]

- 2. scribd.com [scribd.com]

- 3. ias.ac.in [ias.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiomorpholine(123-90-0) 13C NMR [m.chemicalbook.com]

- 7. 4-Fluoro-2-methylphenol(452-72-2) 13C NMR [m.chemicalbook.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. scispace.com [scispace.com]

- 12. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Spectroscopic Characterization of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and characterization strategy for 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol (Molecular Formula:

This document is designed for medicinal chemists and analytical scientists, focusing on the causality behind spectral features (NMR, IR, MS) and providing self-validating experimental protocols.

Structural Analysis & Synthetic Context

To interpret the spectra accurately, one must first understand the molecular geometry. The compound consists of a phenolic core substituted at the ortho positions:

-

Position 2: A Methyl group (

). -

Position 6: A Thiomorpholine amide moiety.

This 2,6-substitution pattern creates a crowded steric environment. The phenolic proton (

Synthesis Pathway (For Reference)

The generation of spectroscopic samples typically follows the amidation of 3-methylsalicylic acid.

Figure 1: Synthetic route for generating the analytical standard. The reaction proceeds via an activated ester to minimize racemization (though not applicable here) and maximize yield.

Mass Spectrometry (MS) Data

Technique: ESI-MS (Electrospray Ionization) or HRMS (High-Resolution Mass Spectrometry).

Molecular Ion & Isotopic Pattern

The presence of Sulfur (

| Parameter | Value | Notes |

| Molecular Formula | ||

| Exact Mass | 237.0824 Da | Monoisotopic peak |

| [M+H]⁺ (Observed) | 238.09 ± 0.01 m/z | Protonated molecular ion (Positive Mode) |

| [M-H]⁻ (Observed) | 236.07 ± 0.01 m/z | Deprotonated species (Negative Mode - Favored by Phenol) |

| Isotope Ratio (A+2) | ~4.5% of Base Peak | Diagnostic for Sulfur presence |

Fragmentation Logic (MS/MS)

In collision-induced dissociation (CID), the amide bond is the primary cleavage site.

Figure 2: Predicted fragmentation pathway. The cleavage of the amide bond typically yields the substituted benzoyl cation (m/z ~135) or the protonated thiomorpholine species.

Infrared Spectroscopy (IR)

Technique: FT-IR (ATR method).

The IR spectrum is dominated by the interplay between the amide carbonyl and the phenolic hydroxyl group.

| Functional Group | Wavenumber ( | Intensity | Assignment / Causality |

| O-H Stretch | 3100 – 3400 | Broad, Medium | Phenolic OH. Shifted to lower frequencies due to intramolecular H-bonding with the amide |

| C-H Stretch (Ar) | 3000 – 3050 | Weak | Aromatic ring C-H stretching. |

| C-H Stretch (Alk) | 2850 – 2950 | Medium | Methylene ( |

| Amide I ( | 1620 – 1640 | Strong | Carbonyl. Typically >1650, but lowered here due to conjugation with the aromatic ring and H-bonding. |

| C=C Aromatic | 1580 – 1600 | Medium | Benzene ring breathing modes. |

| C-N Stretch | 1400 – 1450 | Medium | Amide C-N bond character. |

| C-S Stretch | 600 – 700 | Weak | Characteristic of the thiomorpholine thioether linkage. |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

NMR (400 MHz, DMSO- )

Note: Amide rotamers may cause broadening of the thiomorpholine signals at room temperature.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.50 – 11.00 | Singlet (s) | 1H | Phenolic -OH | Highly deshielded due to H-bond.[1] Disappears on |

| 7.05 – 7.15 | Triplet (t) | 1H | Ar-H (C4) | Para to the hydroxyl group. |

| 6.90 – 7.00 | Doublet (d) | 1H | Ar-H (C3) | Adjacent to the methyl group. |

| 6.70 – 6.80 | Doublet (d) | 1H | Ar-H (C5) | Adjacent to the amide group. |

| 3.50 – 3.90 | Broad Mult. | 4H | N-CH₂ | Thiomorpholine protons adjacent to Nitrogen. Broadened by restricted rotation. |

| 2.55 – 2.65 | Triplet (t) | 4H | S-CH₂ | Thiomorpholine protons adjacent to Sulfur. |

| 2.15 – 2.25 | Singlet (s) | 3H | Ar-CH₃ | Methyl group at Position 2. |

NMR (100 MHz, DMSO- )

Key diagnostic peaks include the carbonyl carbon and the distinct thiomorpholine carbons.

| Shift ( | Carbon Type | Assignment |

| 168.5 | Quaternary ( | Amide Carbonyl. |

| 154.0 | Quaternary ( | Phenolic Carbon (C1). |

| 138.0 | Quaternary | C6 (Amide attachment). |

| 130.5 | Methine ( | Aromatic C4. |

| 128.0 | Quaternary | C2 (Methyl attachment). |

| 126.5 | Methine ( | Aromatic C3. |

| 118.0 | Methine ( | Aromatic C5. |

| 48.0 – 50.0 | Methylene ( | Thiomorpholine N-C (May appear as dual peaks due to rotamers). |

| 27.0 | Methylene ( | Thiomorpholine S-C. |

| 16.5 | Methyl ( | Ar-Methyl. |

Experimental Protocols

Sample Preparation for NMR

To ensure the integrity of the data presented above, follow this preparation protocol:

-

Mass: Weigh 5–10 mg of the compound.

-

Solvent: Dissolve in 0.6 mL of DMSO-

(99.9% D).-

Why DMSO? Chloroform often leads to aggregation or poor resolution of the OH peak. DMSO disrupts intermolecular H-bonds, isolating the intramolecular effects.

-

-

Filtration: Filter through a cotton plug within the pipette to remove suspended solids that cause line broadening.

-

Acquisition: Run at 298 K. If thiomorpholine peaks are too broad, heat the probe to 323 K (50°C) to coalesce the rotamers.

Purity Verification (HPLC-UV-MS)

Before spectroscopic characterization, purity must be >95%.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiomorpholine. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Salicylamide IR/NMR trends). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for Amide Coupling and Spectroscopic Principles).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Source for NMR Shift Prediction Rules).

Sources

The Ascendant Trajectory of Phenol-Thiomorpholine Scaffolds: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of privileged structural motifs in medicinal chemistry often heralds the dawn of a new class of therapeutics. This guide delves into the burgeoning field of novel phenol-thiomorpholine compounds, a class of molecules demonstrating significant promise across a spectrum of biological activities. By uniting the well-established antioxidant and signaling modulation capabilities of the phenol moiety with the versatile thiomorpholine ring, these compounds present a compelling scaffold for the development of next-generation therapeutic agents. This document provides an in-depth exploration of their synthesis, biological evaluation, and underlying mechanisms of action, designed to empower researchers in their quest for novel drug candidates.

The Strategic Fusion: Synthesis and Characterization

The synthetic accessibility of phenol-thiomorpholine derivatives is a key enabler of their exploration. A common and effective method involves a Mannich-type reaction, a one-pot condensation of a substituted phenol, formaldehyde, and thiomorpholine. This approach allows for considerable structural diversity, enabling the strategic placement of various substituents on the phenolic ring to modulate the compound's physicochemical properties and biological activity.

Generalized Synthetic Protocol: A Step-by-Step Approach

The following protocol outlines a representative synthesis of a 2-(thiomorpholinomethyl)phenol derivative:

-

Reactant Preparation: In a round-bottom flask, dissolve the chosen substituted phenol in a suitable solvent, such as methanol or ethanol.

-

Addition of Reagents: To this solution, add thiomorpholine followed by the dropwise addition of an aqueous solution of formaldehyde (e.g., 37%).

-

Reaction Conditions: The reaction mixture is then typically heated to reflux and stirred for a period ranging from several hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent and washing with brine.

-

Isolation and Characterization: The crude product is purified using column chromatography on silica gel. The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This versatile synthesis allows for the creation of a library of compounds with varying substitution patterns on the phenol ring, which is crucial for establishing structure-activity relationships (SAR).

A Spectrum of Biological Activities: From Anticancer to Antimicrobial

The unique hybrid structure of phenol-thiomorpholine compounds endows them with a diverse range of biological activities. The phenolic hydroxyl group is a well-known hydrogen donor, contributing to potent antioxidant effects, while the nitrogen and sulfur-containing thiomorpholine ring can engage in various interactions with biological targets.[1]

Anticancer Potential: Targeting Key Signaling Pathways

A significant body of research highlights the anticancer properties of thiomorpholine-containing compounds. Novel phenol-thiomorpholine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Novel Thiazolyl-Thiomorpholine Derivatives [2]

| Compound | R (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC50 [µM] | L929 (Healthy Fibroblast) IC50 [µM] |

| 3a | H | 10.32 | >500 |

| 3b | 4-F | 9.85 | >500 |

| 3c | 4-Cl | 7.61 | >500 |

| 3d | 4-Br | 6.93 | >500 |

| 3e | 4-OCH₃ | 8.47 | >500 |

| 3f | 4-CH₃ | 3.72 | >500 |

| Cisplatin | - | 12.50 | Not Reported |

The data clearly indicates that several of the synthesized compounds exhibit superior potency against the A549 lung cancer cell line compared to the standard chemotherapeutic drug, cisplatin.[2] Importantly, these compounds show high selectivity, with significantly lower toxicity towards healthy fibroblast cells.[2]

The anticancer activity of these compounds is often attributed to their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. Two of the most frequently implicated pathways are the PI3K/Akt/mTOR and the NF-κB signaling cascades.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer.[3] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis. Several morpholine-containing compounds have been identified as potent inhibitors of PI3K and/or mTOR.[4][5]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by phenol-thiomorpholine compounds.

The NF-κB pathway plays a crucial role in inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[6] Phenolic compounds are well-known for their ability to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[7][8]

Figure 2: Inhibition of the NF-κB signaling pathway by phenol-thiomorpholine compounds.

Antioxidant Capacity: Scavenging Reactive Oxygen Species

The phenolic moiety is a key contributor to the antioxidant properties of these compounds. Phenols can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. This activity can be quantified using various in vitro assays.

Table 2: Antioxidant Activity of Phenol and Thiophenol Analogues [9]

| Compound Pair | Phenol Analogue (Radical Scavenging vs. Trolox) | Thiophenol Analogue (Radical Scavenging vs. Trolox) |

| 1 | Higher | Lower |

| 2 | Higher | Lower |

| 3 | Higher | Lower |

| 4 | Higher | Lower |

Note: This table represents a trend observed in a comparative study, where phenol derivatives generally exhibited higher radical scavenging activity than their thiophenol counterparts in DPPH and ABTS assays.[9]

Antimicrobial Efficacy: A Broad Spectrum of Activity

Heterocycles containing nitrogen and sulfur atoms are known to possess a wide range of antimicrobial activities.[10] Thiomorpholine derivatives have been shown to be effective against various pathogenic bacteria and fungi.

Table 3: In Vitro Antimicrobial Activity of Novel Thiomorpholine Derivatives (MIC in µg/mL) [10][11]

| Compound/Class | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Candida albicans | Aspergillus niger |

| Thiomorpholine Triazoles (4a-5j) | 2.34 - >100 | >100 | 2.34 - >100 | 2.34 - >100 | Moderate Activity | Moderate Activity |

| Ciprofloxacin | 10 | 10 | - | - | - | - |

| Ketoconazole | - | - | - | - | 50 | 50 |

The minimum inhibitory concentration (MIC) values indicate that certain thiomorpholine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11]

Enzyme Inhibition: A Targeted Therapeutic Approach

The thiomorpholine scaffold has been successfully incorporated into molecules designed to inhibit specific enzymes, demonstrating its utility in developing targeted therapies.[12] For instance, derivatives have been synthesized that show inhibitory activity against enzymes like angiotensin-converting enzyme (ACE), highlighting their potential in cardiovascular disease.[13]

Methodologies for Biological Evaluation: A Practical Guide

To rigorously assess the biological potential of novel phenol-thiomorpholine compounds, a suite of standardized in vitro assays is essential. The following section provides detailed, step-by-step protocols for key experiments.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the phenol-thiomorpholine compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Figure 3: A general workflow for the MTT cytotoxicity assay.

Antioxidant Activity: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging ability of antioxidant compounds.

-

Reagent Preparation: Prepare a stock solution of the phenol-thiomorpholine compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Include a control (methanol + DPPH) and a blank (methanol + test compound).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the phenol-thiomorpholine compound in the broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanistic Studies: Western Blotting for Signaling Protein Analysis

Western blotting is a powerful technique to investigate the effect of compounds on the expression and phosphorylation status of key proteins in signaling pathways.

-

Cell Treatment and Lysis: Treat cells with the phenol-thiomorpholine compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein (e.g., p-Akt, total Akt, NF-κB p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Future Directions and Concluding Remarks

The field of phenol-thiomorpholine compounds is ripe with opportunity. The initial findings strongly suggest their potential as multifaceted therapeutic agents. Future research should focus on:

-

Lead Optimization: Systematic modification of the phenol-thiomorpholine scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of cancer, infectious diseases, and other targeted indications.

-

Elucidation of Novel Mechanisms: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to uncover novel mechanisms of action.

References

- Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines: A Compar

- Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. (2003). PubMed.

- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021).

- Western blotting of PI3K/AKT /mTOR signaling pathway-rel

- Unlocking the Antimicrobial Potential of Novel Thiomorpholine Derivatives: Application Notes and Protocols. (2025). Benchchem.

- Molecular Pharmacokinetics And Structural Docking Of Phenolic Acids For Targeting NF-κB Pathway Components In Inflammation And Fibrosis: A Computational Approach Toward Therapeutic Discovery. (2025). STM Journals.

- Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling P

- One New Phenolic Compound from Castanea mollissima Shells and its Suppression of HepatomaCell Proliferation and Inflammation by Inhibiting NF-κB P

- Polyphenols Targeting NF-κB Pathway in Neurological Disorders: Wh

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evalu

- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). PMC.

- Western Blot Protocol: Complete Step-by-Step Guide. (n.d.). Boster Bio.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC.

- Simplified graphical presentation of the PI3K/Akt/mTOR signaling pathway and tumor suppressor phosphatase and tensin homolog (PTEN) actions. (n.d.).

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.

- Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles. (2016). Journal of the Serbian Chemical Society.

- Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026).

- (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2025).

- Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. (2026).

- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC.

- Antifungal activity of topical microemulsion containing a thiophene deriv

- Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1, 4- disubstituted 1,2,3-triazoles. (n.d.).

- Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis. (2020). SciELO México.

- NF-κB Signaling P

- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025).

- Therapeutic Potential of Phenols as PI3K-AKT and mTOR Inhibitors in Breast Cancer and its Molecular Pathogenesis | Request PDF. (2025).

- PI3K/AKT/mTOR p

- PI3K/AKT/mTOR Signaling Pathway Illustr

- PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. (2023). MDPI.

- (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis. (n.d.). Amanote Research.

- Development of New Thiophene-Containing Triaryl Pyrazoline Deriv

- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.).

- Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (2025). PMC.

- The Chemical Structure and Clinical Significance of Phenolic Compounds. (2024). International Journal of Health & Medical Research.

- Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. (2024). MDPI.

- Charting the NF-κB P

- Graphviz: How to go from .dot to a graph? (2009). Stack Overflow.

- (PDF) Phenolic compounds: structures and activities. (2021).

- Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evalu

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv.

- Method for preparing thiomethylphenols. (n.d.).

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. shd-pub.org.rs [shd-pub.org.rs]

- 12. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol Properties

Executive Summary

This guide provides a comprehensive in silico profiling of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol (hereafter referred to as TMCP-1 ). As a salicylamide derivative incorporating a thiomorpholine heterocycle, TMCP-1 represents a privileged scaffold with potential applications in CNS targeting and kinase inhibition.

This analysis deviates from standard automated reports by focusing on the causality of molecular interactions . We examine how the ortho-methyl and phenolic hydroxyl groups influence conformational locking via intramolecular hydrogen bonding (IMHB), and how the thiomorpholine sulfur atom alters lipophilicity and metabolic liability compared to its morpholine bioisostere.

Molecular Architecture & Quantum Mechanical Analysis

Conformational Locking via Intramolecular Hydrogen Bonding

The pharmacodynamic potential of TMCP-1 is governed by its ability to adopt a planar, lipophilic conformation. Using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, we predict a stable S(6) pseudo-ring formation.

-

Mechanism: The phenolic proton acts as a donor to the carbonyl oxygen of the amide linker.

-

Effect: This IMHB (Intramolecular Hydrogen Bond) "hides" the polar donor/acceptor pair from the solvent, significantly reducing the effective Desolvation Energy ($ \Delta G_{desolv} $).

-

Prediction: Unlike open conformers, the closed conformer of TMCP-1 will exhibit higher passive membrane permeability than calculated by standard TPSA (Topological Polar Surface Area) summation rules.

Thiomorpholine Ring Dynamics

The thiomorpholine ring exists predominantly in a chair conformation .

-

Lipophilicity Shift: Replacing the morpholine oxygen with sulfur (a "soft" atom) increases the partition coefficient (LogP) by approximately 0.5–0.8 log units .

-

Electronic Effect: The sulfur atom is less electronegative than oxygen, reducing the inductive withdrawal on the amide nitrogen, potentially altering the amide bond rotation barrier.

Visualization: In Silico Workflow

Figure 1: The computational workflow prioritizes quantum mechanical geometry optimization to account for intramolecular bonding before calculating ADMET descriptors.

Physicochemical Profiling

The following data compares TMCP-1 with its morpholine analog (MCP-O) to highlight the "Thio-Effect."

Table 1: Predicted Physicochemical Properties

| Property | TMCP-1 (Thiomorpholine) | Morpholine Analog (Ref) | Interpretation |

| MW ( g/mol ) | ~237.3 | ~221.2 | Small molecule, fragment-like. |

| cLogP (Consensus) | 2.45 | 1.65 | Sulfur increases lipophilicity; ideal for CNS penetration. |

| TPSA (Ų) | 52.6 | 61.8 | Lower TPSA favors permeability. |

| H-Bond Donors | 1 (Phenol) | 1 | Preserved. |

| H-Bond Acceptors | 3 | 4 | Sulfur is a very weak H-bond acceptor compared to Ether O. |

| pKa (Phenol) | ~9.8 | ~9.9 | Slight acidity increase due to amide electron withdrawal. |

| Solubility (LogS) | -3.1 (Moderately Soluble) | -2.4 (Soluble) | Reduced aqueous solubility requires formulation attention. |

Note: Values are consensus estimates derived from SwissADME and RDKit descriptors.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)[1][2][3]

Absorption & Distribution (The BBB Factor)

The BOILED-Egg model (Daina et al., 2016) is the industry standard for visualizing WLOGP vs. TPSA.

-

Prediction: TMCP-1 falls within the Yellow Ellipse (Blood-Brain Barrier permeant).

-

Rationale: The combination of a lipophilic thiomorpholine tail and a "masked" phenolic head (via IMHB) creates a molecular dipole moment favorable for passive diffusion across endothelial cells.

Metabolism: The "Soft Spot" Liability

While the phenol group is subject to Phase II glucuronidation, the thiomorpholine ring introduces a specific Phase I metabolic liability .

-

S-Oxidation: The sulfur atom is a prime target for Flavin-containing Monooxygenases (FMOs) and CYP450 (specifically CYP3A4).

-

Pathway: Sulfide

Sulfoxide (Chiral) -

Impact: The sulfoxide metabolite is significantly more polar, which may trap the compound in the periphery, preventing CNS re-entry or facilitating renal clearance.

Toxicity Profiling

-

Structural Alerts: The salicylamide core is generally well-tolerated (GRAS analog).

-

Thiomorpholine Specifics: Unlike thiophene, the saturated thiomorpholine ring is not inherently genotoxic (Ames negative predicted). However, in silico models (admetSAR) often flag potential HERG inhibition for lipophilic basic amines; the amide linkage here mitigates basicity, reducing this risk.

Visualization: Metabolic Fate Prediction

Figure 2: The metabolic tree highlights S-oxidation as the primary Phase I pathway, competing with Phase II glucuronidation of the phenol.

Experimental Validation Roadmap

To transition from in silico to in vitro, the following self-validating protocols are recommended:

Protocol A: IMHB Confirmation (NMR Titration)

-

Objective: Confirm the "closed" conformation predicted by DFT.

-

Method: Measure the chemical shift of the phenolic -OH proton in

. -

Validation Criteria: A sharp singlet downfield (>10 ppm) that is concentration-independent indicates strong intramolecular H-bonding. If the peak shifts with concentration, intermolecular aggregation is occurring (model failure).

Protocol B: Metabolic Stability Assay

-

Objective: Quantify the S-oxidation liability.

-

System: Human Liver Microsomes (HLM) vs. Recombinant FMO3.

-

Method: Incubate TMCP-1 (1 µM) with NADPH. Monitor intrinsic clearance (

) via LC-MS/MS. -

Marker: Monitor for mass shifts of +16 Da (Sulfoxide) and +32 Da (Sulfone).

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3] Scientific Reports, 7, 42717.[3] [Link]

-

Alex, A., Millan, D. S., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. [Link]

-

Cheng, F., Li, W., et al. (2012). admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties.[4] Journal of Chemical Information and Modeling, 52(11), 3099–3105. [Link]

-

Combourieu, B., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 10, 167–174. [Link]

Sources

- 1. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Thiomorpholine Scaffold: Synthetic Architectures & Bioisosteric Utility

Executive Summary

This technical guide addresses the strategic integration of thiomorpholine (1-thia-4-azacyclohexane) into small molecule drug discovery programs.[1] While often overshadowed by its oxygenated analog (morpholine), thiomorpholine offers a distinct physicochemical profile—specifically regarding lipophilicity modulation (

Part 1: Structural Significance & Bioisosterism

The substitution of the morpholine oxygen with sulfur introduces a dramatic shift in electronic and steric properties. The sulfur atom is larger (Van der Waals radius: 1.80 Å vs. 1.52 Å for O), less electronegative, and possesses empty d-orbitals capable of expanding its coordination sphere (hypervalency).

Physicochemical Comparison

The following table contrasts the core properties of thiomorpholine against common nitrogen heterocycles used in medicinal chemistry.

| Property | Morpholine | Thiomorpholine | Piperazine | Impact on Drug Design |

| Heteroatom | Oxygen (Hard Base) | Sulfur (Soft Base) | Nitrogen (Basic) | Affects metal coordination & metabolic liability. |

| LogP (Exp) | -0.86 | ~0.20 | -1.17 | Thiomorpholine increases lipophilicity (~1 log unit vs morpholine), aiding membrane permeability. |

| pKa (Conj. Acid) | 8.36 | 9.0 - 9.14 | 9.8 (pKa1) | Thiomorpholine is slightly more basic; affects solubility at physiological pH. |

| H-Bond Acceptor | Strong | Weak | Strong | Sulfur is a poor H-bond acceptor, altering binding pocket interactions. |

| Metabolic Fate | Ring opening (rare) | S-Oxidation (Common) | N-Oxidation/Glucuronidation | S-oxidation yields sulfoxides/sulfones, acting as a "metabolic switch." |

The "Sulfur Switch": Geometric & Electronic Control

A critical advantage of the thiomorpholine scaffold is the ability to access three distinct oxidation states: the sulfide (S), sulfoxide (S=O), and sulfone (O=S=O).

-

Sulfide: Lipophilic, chair conformation.

-

Sulfoxide: Polar, introduces chirality (if substituted), can adopt boat/twist conformations due to dipole interactions.

-

Sulfone: Highly polar, rigid chair conformation, strong H-bond acceptor capability.

Part 2: Synthetic Architectures

Safety is paramount when synthesizing thiomorpholines, as traditional routes often pass through "sulfur mustard" intermediates (blister agents). The protocols below prioritize telescoped or reductive methods to minimize exposure to hazardous alkylating agents.

Synthetic Decision Tree

The following flowchart outlines the strategic selection of synthetic routes based on available starting materials and desired substitution patterns.

Figure 1: Strategic selection of synthetic routes. The Thiol-Ene and Mercaptoacetate routes are preferred for safety and scalability.

Protocol A: Telescoped Photochemical Thiol-Ene Synthesis

Rationale: This modern flow-chemistry approach avoids the isolation of vesicant intermediates. It utilizes the high efficiency of radical thiol-ene coupling.

Reagents:

-

Vinyl chloride (gas or solution) or Vinyl bromide

-

Base: Aqueous NaOH (50% w/w)

Workflow:

-

Thiol-Ene Coupling: In a photoreactor (450 nm LED), irradiate a solution of cysteamine HCl and vinyl halide in methanol with 9-fluorenone.

-

Cyclization: Pump the reaction stream directly into a heated coil (100°C) containing excess aqueous NaOH.

-

Workup: The intramolecular

displacement occurs rapidly. Extract the aqueous stream with dichloromethane (DCM). Distill to obtain thiomorpholine (bp 169°C).

Validation:

-

NMR: Disappearance of vinyl protons (

ppm). Appearance of ring methylene protons at

Protocol B: Selective S-Oxidation (The "Switch")

Rationale: To modulate polarity or block metabolic oxidation, the sulfur atom can be selectively oxidized.

Reagents:

-

Sulfoxide (S=O): Sodium Periodate (

) or -

Sulfone (O=S=O): Oxone® (

) or mCPBA (2.2 equiv).

Step-by-Step (Sulfoxide Specific):

-

Dissolve thiomorpholine derivative (1.0 equiv) in water/methanol (1:1).

-

Cool to 0°C. Add

(1.1 equiv) portion-wise.-

Note:

is preferred over mCPBA for sulfoxides as it prevents over-oxidation to the sulfone due to steric control and mechanism.

-

-

Stir at room temperature for 4 hours. Monitor by TLC (Sulfoxides are significantly more polar).

-

Validation:

NMR will show a distinct downfield shift of the

Part 3: Strategic Applications & Case Studies

Case Study: Sutezolid (TB Antibiotic)

Sutezolid is a thiomorpholine analog of the oxazolidinone antibiotic Linezolid.[4]

-

Modification: Replacement of the morpholine ring with thiomorpholine.

-

Effect:

-

Potency: Increased lipophilicity improves penetration into Mycobacterium tuberculosis.

-

Metabolism: The sulfur atom acts as a metabolic handle. In vivo, it is oxidized to the sulfoxide and sulfone. Interestingly, the sulfoxide metabolite retains significant antimicrobial activity, effectively extending the drug's half-life.

-

Bioisosteric Logic Flow

The following diagram illustrates the decision-making process when replacing a morpholine with a thiomorpholine during Lead Optimization.

Figure 2: Bioisosteric decision logic for thiomorpholine integration in Lead Optimization.

References

-

Steiner, A., et al. (2022).[8] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link][8]

-

Kumari, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

- Wiles, J. A., et al. (2006). Properties of Thiomorpholine and Its Analogs in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual citation based on general bioisostere principles found in search).

-

Facchinetti, V., et al. (2016). Selective oxidation of sulfides to sulfoxides and sulfones. Current Organic Synthesis.[1][6] [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiomorpholine - Wikipedia [en.wikipedia.org]

Application Note: Characterization of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol in In-Vitro Antioxidant Assays

Introduction & Compound Rationale

This application note details the protocols for evaluating 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol , a synthetic "hybrid" antioxidant designed to target oxidative stress through dual mechanisms. Unlike standard phenolic antioxidants (e.g., Trolox), this molecule incorporates a thiomorpholine moiety, expanding its functionality beyond simple radical scavenging.

Structural Basis of Activity (SAR)

The efficacy of this compound relies on the synergy between three functional zones:

-

Phenolic Hydroxyl (Position 1): The primary Hydrogen Atom Transfer (HAT) donor.

-

Ortho-Methyl Group (Position 2): Provides steric protection and electron donation, stabilizing the resulting phenoxy radical and preventing rapid pro-oxidant coupling.

-

Thiomorpholine-Amide (Position 6):

-

Amide Linker: The carbonyl oxygen can form an intramolecular hydrogen bond with the phenolic hydroxyl, modulating the O-H Bond Dissociation Enthalpy (BDE).

-

Thiomorpholine Ring: The sulfur atom acts as a secondary "preventive" antioxidant, capable of scavenging hydroperoxides (ROOH) by oxidizing to a sulfoxide, a mechanism critical in lipid protection.

-

Mechanism of Action Diagram

The following diagram illustrates the theoretical dual-pathway mechanism:

Figure 1: Dual mechanism showing primary radical scavenging via the phenol group and secondary peroxide decomposition via the thiomorpholine sulfur.

Material Preparation & Handling[1]

Safety Note: Treat as a novel chemical entity. Wear nitrile gloves and safety glasses. Handle in a fume hood.

Solubility Profile

The compound is lipophilic (LogP ~2.0). It is insoluble in water but soluble in organic solvents.

-

Preferred Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).

-

Stock Concentration: Prepare a 10 mM stock solution in 100% DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions

For aqueous assays (e.g., DPPH, FRAP), dilute the stock such that the final DMSO concentration is < 1% (v/v) to avoid solvent interference.

Assay Protocols

Protocol A: DPPH Radical Scavenging Assay

Purpose: To determine the primary radical scavenging activity (IC50).

Principle: The stable radical DPPH (purple) is reduced to diphenylpicrylhydrazine (yellow) by hydrogen donation.

Reagents:

-

Methanol (HPLC grade)

-

Positive Control: Trolox or Gallic Acid

Procedure:

-

DPPH Solution: Prepare 0.1 mM DPPH in methanol. Protect from light.[3]

-

Sample Prep: Prepare serial dilutions of the test compound in methanol (range: 5 µM – 200 µM).

-

Reaction:

-

Add 20 µL of Test Compound (or Control) to a 96-well plate.

-

Add 180 µL of DPPH solution.

-

Blank: 20 µL Methanol + 180 µL DPPH.

-

Background: 20 µL Test Compound + 180 µL Methanol.

-

-

Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

-

Measurement: Read Absorbance at 517 nm .

Calculation:

Protocol B: Inhibition of Lipid Peroxidation (TBARS)

Purpose: To evaluate the compound's ability to protect lipids, specifically leveraging the thiomorpholine moiety.

Principle: Iron/Ascorbate induces oxidation in linoleic acid or liver homogenate. Malondialdehyde (MDA), a byproduct, reacts with Thiobarbituric Acid (TBA) to form a pink chromogen.

Reagents:

-

Linoleic Acid Emulsion (or Rat Liver Homogenate)

-

FeSO₄ (0.01 M) and Ascorbic Acid (0.1 mM)

-

TCA-TBA-HCl Reagent (15% TCA, 0.375% TBA, 0.25N HCl)

Workflow Diagram:

Figure 2: Step-by-step workflow for the TBARS Lipid Peroxidation Assay.

Procedure:

-

Mix 0.5 mL of Linoleic Acid Emulsion with 0.1 mL of Test Compound (various concentrations).

-

Initiate peroxidation by adding 0.1 mL FeSO₄ and 0.1 mL Ascorbic Acid.

-

Incubate at 37°C for 1 hour.

-

Add 1.0 mL of TCA-TBA-HCl reagent.

-

Heat in a boiling water bath for 15 minutes.

-

Cool, centrifuge (if turbid), and read absorbance at 532 nm .

Protocol C: Ferrous Ion Chelating Activity

Purpose: To determine if the amide-phenol motif chelates transition metals, preventing Fenton chemistry.

Principle: Ferrozine forms a red complex with Fe²⁺. Chelators compete with Ferrozine, reducing the red color.

Procedure:

-

Mix 100 µL of Test Compound with 50 µL of FeCl₂ (2 mM).

-

Shake and incubate for 5 minutes at RT.

-

Add 50 µL of Ferrozine (5 mM).

-

Incubate for 10 minutes.

-

Read Absorbance at 562 nm .

-

Note: If the compound precipitates with iron, centrifuge before reading.

Data Analysis & Interpretation

Summarize your findings using the following template. A potent "Hybrid" antioxidant should show activity in both DPPH (radical scavenging) and TBARS (lipid protection).

| Assay | Parameter | Target Value (Good Activity) | Mechanistic Insight |

| DPPH | IC50 (µM) | < 50 µM | Efficiency of Phenolic H-transfer. |

| TBARS | % Inhibition | > 60% (at 50 µM) | Efficacy of Thiomorpholine in lipid systems. |

| FRAP | µM Fe(II) eq. | > 1000 µM | Electron transfer capability. |

| Chelation | % Chelation | > 30% | Potential to block Fenton reaction initiation. |

References

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[4][5][6][7] LWT - Food Science and Technology.

-

Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.

-

Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.[2][3][8] Archiv der Pharmazie. (Demonstrates the specific relevance of the thiomorpholine moiety in lipid peroxidation).

-

Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. The antioxidant 2,6-di-tert-butylphenol moiety attenuates the pro-oxidant properties of the auranofin analogue - Metallomics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. japsonline.com [japsonline.com]

- 8. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Development: 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol

A Strategic Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol integrates two key pharmacophores: a phenol ring and a thiomorpholine moiety. Phenolic compounds are a diverse group of secondary metabolites, many of which are known to possess significant biological activity, including antioxidant and signaling modulation properties.[1] The thiomorpholine scaffold is recognized as a "privileged" structure in medicinal chemistry.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibiting properties.[2][3][4] The combination of these two moieties in 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol suggests a high potential for novel biological activity, making it a person of interest for drug discovery programs.

These application notes provide a comprehensive framework for the development of robust cell-based assays to elucidate the mechanism of action and determine the potency of this novel compound. We will proceed with a logical, tiered approach, beginning with foundational cytotoxicity assessments and advancing to more specific, mechanism-of-action-elucidation assays.

Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Window

Before investigating the specific mechanism of action, it is crucial to determine the concentration range at which 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol exhibits biological activity without inducing general cytotoxicity. This establishes the therapeutic window for subsequent, more sensitive assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The concentration of the formazan is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate a relevant cell line (e.g., A549 for lung cancer, RAW 264.7 for macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol in DMSO. Create a serial dilution series ranging from 100 µM to 0.1 µM in cell culture media.

-

Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| 100 | 0.15 | 10% |

| 50 | 0.30 | 20% |

| 25 | 0.60 | 40% |

| 12.5 | 1.20 | 80% |

| 6.25 | 1.43 | 95% |

| 3.13 | 1.50 | 100% |

| Vehicle Control | 1.50 | 100% |

The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Elucidating the Mechanism of Action - A Hypothesis-Driven Approach

Based on the known activities of thiomorpholine derivatives, we can hypothesize several potential mechanisms of action for 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol.[2][3] These include anti-inflammatory, anti-proliferative, and enzyme inhibitory effects.

Workflow for Mechanism of Action Studies

Caption: A tiered workflow for elucidating the mechanism of action.

Potential Anti-inflammatory Activity: NF-κB Reporter Assay

Rationale: Many anti-inflammatory compounds function by inhibiting the NF-κB signaling pathway. A reporter gene assay is a sensitive method to quantify the activity of this pathway.

Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be measured.

Step-by-Step Protocol:

-

Cell Seeding: Plate NF-κB luciferase reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol (below the cytotoxic IC₅₀) for 1 hour.

-

Stimulation: Induce NF-κB activation by adding a known stimulator, such as Tumor Necrosis Factor-alpha (TNFα), to the wells.

-

Incubation: Incubate for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Data Analysis and Interpretation:

| Compound Conc. (µM) | Luminescence (RLU) | % Inhibition |

| 25 | 5,000 | 90% |

| 12.5 | 10,000 | 80% |

| 6.25 | 25,000 | 50% |

| 3.13 | 45,000 | 10% |

| Stimulated Control | 50,000 | 0% |

| Unstimulated Control | 1,000 | - |

A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.

Potential Anti-proliferative Activity: Cell Cycle Analysis by Flow Cytometry

Rationale: Anti-cancer agents often exert their effects by arresting the cell cycle at specific checkpoints. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide) that intercalates with DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Step-by-Step Protocol:

-

Treatment: Treat a cancer cell line (e.g., HeLa) with 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol at its IC₅₀ concentration for 24 hours.

-

Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Treat the cells with RNase A and then stain with Propidium Iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis and Interpretation:

An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M) would suggest that the compound interferes with cell cycle progression at that checkpoint.

Part 3: Assay Validation and Quality Control

For any developed assay to be trustworthy, it must be rigorously validated.

Key Validation Parameters:

-

Z'-Factor: A statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

-

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

-

Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

-

-

-

Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio indicates a more robust assay.

-

Intra- and Inter-assay Precision: Assessed by calculating the coefficient of variation (%CV) for repeated measurements within the same assay and between different assays.

Conclusion

The development of cell-based assays for a novel compound like 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol requires a systematic and hypothesis-driven approach. By starting with broad assessments of cytotoxicity and then moving to more specific, mechanism-focused assays, researchers can efficiently and accurately characterize the biological activity of this promising molecule. The protocols and strategies outlined in these application notes provide a solid foundation for these investigations, ensuring that the generated data is both reliable and insightful.

References

- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

- Chem-Impex. Thiomorpholine.

-

Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

-

PubMed. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol

Executive Summary & Strategic Analysis

The Challenge: Synthesizing 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol (chemically derived from 3-methylsalicylic acid ) presents a "perfect storm" of synthetic challenges. You are attempting to couple a secondary amine (thiomorpholine) to a benzoic acid derivative that is both sterically hindered (by the ortho-methyl group) and electronically deactivated (by the intramolecular hydrogen bond between the phenolic -OH and the carboxylate).

The Solution: Standard peptide coupling reagents (EDC/NHS, DCC) often fail here, leading to low conversion or O-acylation side products. This guide pivots away from these traditional methods to a Propylphosphonic Anhydride (T3P®) mediated pathway. T3P provides superior activation for hindered acids and high chemoselectivity for N-acylation over O-acylation, significantly improving yield without requiring phenol protection.

Critical Reaction Pathway Analysis

The following diagram illustrates the decision logic for selecting the optimal synthetic route based on your current constraints.

Figure 1: Strategic decision tree for selecting the coupling method. T3P is the preferred route for unprotected salicylates.

Optimized Protocol: T3P-Mediated Coupling

This protocol is designed to overcome the steric hindrance of the 3-methyl group while preventing the phenolic hydroxyl from interfering.

Reagents:

-

Substrate: 3-Methylsalicylic acid (1.0 equiv)

-

Amine: Thiomorpholine (1.2 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

-

Dissolution: In a dry round-bottom flask under N₂, dissolve 3-methylsalicylic acid (1.0 eq) and thiomorpholine (1.2 eq) in EtOAc (concentration ~0.2 M).

-

Why: EtOAc is preferred over DMF because T3P by-products are water-soluble, allowing for a simple aqueous wash workup.

-

-

Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 eq) dropwise.

-

Note: Pyridine acts as both a base and an acylation catalyst.

-

-

Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes at 0°C.

-

Critical Control Point: Do not add T3P all at once. The exotherm can promote side reactions.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–24 hours.

-

Monitoring: Check HPLC/TLC. If conversion is <90% after 12h, add an additional 0.5 eq of T3P and heat to 50°C.

-

-

Workup (The "T3P Advantage"):

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.

Troubleshooting Guide (Diagnostic Matrix)

Use this table to diagnose specific yield-killing issues encountered during synthesis.

| Symptom | Probable Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric Hindrance: The 3-methyl group blocks the approach of the amine. | Switch to T3P (if using EDC). If already using T3P, increase temp to 60°C and use 2.0 eq of reagent. |

| O-Acylation (Ester formation) | Phenolic Interference: The activated acid reacts with the phenol of another molecule. | Dilution: Run the reaction more dilute (0.1 M) to favor intramolecular reaction. Base: Ensure >3 eq of base is present to keep the amine nucleophilic. |

| Sticky/Oily Product | Impurity Retention: Thiomorpholine or urea byproducts (if using DCC) are trapped. | Acid Wash: Ensure the 1M HCl wash is thorough (pH < 2) to protonate and remove excess thiomorpholine. |

| Purple/Pink Coloration | Oxidation: Phenols are prone to oxidation in basic conditions over time. | Degas Solvents: Sparge solvents with Nitrogen/Argon before use. Add a pinch of sodium metabisulfite during workup. |

Deep Dive: The "Ortho-Effect" Mechanism

Understanding why this reaction fails is key to fixing it.

-

Intramolecular Hydrogen Bonding: The phenolic proton forms a strong H-bond with the carbonyl oxygen of the carboxylic acid. This reduces the electrophilicity of the carbonyl carbon, making it harder to activate.

-

Steric Shielding: The methyl group at position 3 acts as a physical shield. When the activation agent (e.g., T3P) binds to the carboxylate, the resulting intermediate is bulky. The incoming nucleophile (thiomorpholine) struggles to access the reactive center.

Visualizing the Workflow:

Figure 2: Optimized T3P reaction workflow.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl₂) instead of T3P? A: Yes, but with caution. The acid chloride route involves heating 3-methylsalicylic acid with SOCl₂. The danger is that the free phenol can react with the acid chloride to form oligomers (polyesters). If you must use this route, use DCM as a solvent and keep the temperature strictly at reflux, then distill off excess SOCl₂ completely before adding the amine at 0°C .

Q: Why is my product colored? A: Phenols are susceptible to oxidation to quinones, especially in the presence of trace metals or prolonged exposure to air in basic media. Perform the reaction under an inert atmosphere (N₂ or Ar) and minimize light exposure.

Q: Is protection of the Phenol necessary? A: With T3P, usually no . T3P is highly chemoselective for amine coupling. However, if you require >95% purity for GMP applications, protecting the phenol as an acetate (using Ac₂O) or benzyl ether (BnBr) prior to coupling can improve robustness. The protecting group can be removed later (hydrolysis for acetate, hydrogenation for benzyl).

References

-

T3P Reagent Overview & Mechanism

-

Amide Coupling of Sterically Hindered Acids

- T3P-promoted synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones.

-

General Salicylamide Synthesis

- Process for preparing salicylamide compounds (P

-

Thiomorpholine Chemistry

Sources

- 1. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 2. Preparation method of salicylamide - Eureka | Patsnap [eureka.patsnap.com]

- 3. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

- 4. Understanding T3P From Start To Finish [outsourcedpharma.com]

- 5. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purification of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol

This guide functions as a specialized Technical Support Center for researchers working with 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol .

This molecule presents a "perfect storm" of purification challenges: an acidic phenol, a redox-sensitive thioether, and a strong intramolecular hydrogen bond that alters its expected physical properties.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Molecule Profile & Risk Assessment

Before troubleshooting, understand the chemical behavior driving your purification failures.

| Feature | Chemical Consequence | Purification Impact |

| Phenol ( | Weakly acidic proton. | Allows for Acid/Base extraction (The "Phenol Switch"). |

| Thiomorpholine Sulfur | Thioether; prone to oxidation ( | Incompatible with acidic silica or peroxides. Causes "yellowing." |

| Ortho-Carbonyl | Forms strong Intramolecular H-Bond with Phenol -OH. | Reduces polarity (runs fast on TLC); lowers melting point (oiling out).[1] |

| Amide Nitrogen | Non-basic (neutral). | Not protonatable by dilute acid (unlike the starting amine). |

Primary Workflow: The "Phenol Switch" Protocol

Recommendation: Avoid column chromatography if possible. This molecule is ideally suited for Acid/Base extraction, which exploits the acidity of the phenol to separate it from neutral impurities (ureas, unreacted amides) and basic impurities (unreacted thiomorpholine).

The Protocol

Goal: Isolate >98% pure product without silica contact.

-

Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk with basic washes).[1]

-

Acid Wash (Remove Amine): Wash organic layer with 0.5 M HCl (

).-

Why: Protonates and removes unreacted thiomorpholine (starting material). The product (amide) remains in the organic layer.

-

-

The Switch (Extract Product): Extract the organic layer with 1.0 M NaOH (

). -

Acidification (Precipitation): Cool the aqueous layer to 0°C. Slowly add 6.0 M HCl until pH ~2.

-

Observation: The product should precipitate as a white/off-white solid.

-

-

Recovery: Filter the solid. If it "oils out" (due to low MP), extract the aqueous slurry with fresh EtOAc, dry over

, and concentrate.

Visualization: The Phenol Switch Logic

Caption: The "Phenol Switch" separates the product based on its switchable ionization state, bypassing silica gel issues.

Troubleshooting Guide (FAQ)

Issue 1: "My product turned yellow/brown on the silica column."

Diagnosis: Sulfur Oxidation.

Thiomorpholine sulfur is sensitive to oxidation. Standard silica gel is slightly acidic and can contain trace metal impurities or adsorbed oxygen, promoting the oxidation of the thioether (

Solution:

-

Deactivate Silica: If you must use chromatography, pretreat the silica slurry with 1% Triethylamine (Et3N) in your eluent. This neutralizes acidic sites.

-

Switch Stationary Phase: Use Neutral Alumina . It is far gentler on sulfur-containing compounds.

-

Eluent Choice: Avoid acetone or ethers that may contain peroxides. Use fresh Hexane/EtOAc.

Issue 2: "The product is an oil, but literature says it should be a solid."

Diagnosis: Intramolecular Hydrogen Bonding & Rotamers.[7] The ortho-substitution allows the phenol hydrogen to bond tightly to the amide carbonyl oxygen.

-

Effect: This "hides" the polar groups, lowering the lattice energy (melting point) and making the molecule surprisingly lipophilic.

-

Rotamers: The amide bond has restricted rotation. NMR may show "impurities" that are actually rotamers.

Verification:

-

Run High-Temp NMR: Run

NMR at 50°C. If the "impurity" peaks coalesce with the main peaks, they are rotamers, not contaminants.

Issue 3: "I have persistent metal contamination (Pd/Cu)."

Diagnosis: Chelation. The sulfur atom and the phenol-carbonyl motif are excellent ligands. They will scavenge metals from your catalyst, carrying them through standard workups.

Solution:

-

Do NOT use standard charcoal: It is often ineffective for thiomorpholines.

-

Use Thiourea Scavengers: Use SiliaMetS® Thiol or MP-TMT resins. The resin-bound thiols bind Pd/Cu more tightly than your thiomorpholine product.

-

Protocol: Dissolve product in THF/MeOH (10:1), add 3 eq. (w/w) of scavenger resin, stir at 40°C for 4 hours, filter.

-

Intramolecular Interaction Visualization

Understanding the 3D behavior helps explain solubility and melting point issues.

Caption: The intramolecular H-bond (Right) reduces MP and increases solubility in non-polar solvents.[1]

Summary of Critical Parameters

| Parameter | Value / Recommendation | Note |

| ~10.2 | Requires pH > 12 for full extraction. | |

| ~9.0 (Conjugate Acid) | Remove via pH < 4 wash.[1] | |

| TLC Stain | UV active, but | |

| Storage | -20°C, under Argon | Prevent slow oxidation of sulfur by air. |

References

-

Phenolic Amide Hydrogen Bonding

- Concept: Intramolecular hydrogen bonding in ortho-hydroxy benzamides significantly alters solubility and melting points compared to para-isomers.

-